

physical and chemical properties of copper(II) tartrate hydrate

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Compound of Interest

Compound Name: Copper(II) tartrate hydrate

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An In-depth Technical Guide to Copper(II) Tartrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **copper(II) tartrate hydrate**. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities. The information is curated for professionals in scientific research and drug development who may utilize this compound in various applications, from synthetic chemistry to the formulation of novel therapeutic agents.

Core Properties and Identifiers

Copper(II) tartrate hydrate is a coordination complex with applications ranging from a catalyst in organic synthesis to a component in agricultural formulations and food preservatives.^[1] Its properties are dictated by the coordination of copper(II) ions with tartrate ligands and the degree of hydration.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
Chemical Name	Copper(II) tartrate hydrate	[1] [2] [3]
Synonyms	Cupric tartrate hydrate, Tartaric acid cupric salt	[1] [2]
CAS Number	946843-80-7	[1] [2] [4]
Molecular Formula	$[-CH(OH)CO_2]_2Cu \cdot xH_2O$ (or $CuC_4H_4O_6 \cdot xH_2O$)	[1] [2] [4]
Molecular Weight	211.62 g/mol (anhydrous basis)	[1] [2]
PubChem CID	16213749	[1] [5]
EC Number	212-425-0	

| MDL Number | MFCD00150650 [\[1\]](#)[\[2\]](#) |

Physical and Chemical Data

The physical and chemical characteristics of **copper(II) tartrate hydrate** are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical Properties | Property | Description | Reference | | :--- | :--- | :--- | | Appearance | Blue to green crystalline powder. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) | | Solubility | Slightly soluble in water.[\[7\]](#)[\[8\]](#) Soluble in acid and alkaline solutions.[\[7\]](#) Solubility is influenced by temperature and pH, with increased solubility at higher temperatures and in basic solutions.[\[9\]](#) | | Melting Point | Decomposes at approximately 275 °C. [\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#) |

Table 3: Chemical and Stability Properties | Property | Description | Reference | | :--- | :--- | :--- | | Purity | Available with purity $\geq 98\%$ (by titration) or 99.9% (trace metals basis). [\[2\]](#)[\[10\]](#) | | Stability | Stable for at least 2 years when stored at -20°C.[\[10\]](#) Sensitive to air and moisture.[\[2\]](#) | | Storage | Store at room temperature[\[1\]](#) or under inert gas (nitrogen or argon) at 2-8°C.[\[7\]](#) | | Hazardous Decomposition | Decomposes upon heating to produce carbon monoxide, carbon dioxide, and oxides of copper.[\[6\]](#) |

Structural and Spectroscopic Data

Understanding the structural and spectroscopic profile of **copper(II) tartrate hydrate** is essential for its characterization.

Table 4: Crystal Structure and Spectroscopic Information | Analysis Type | Data | Reference | | :--- | :--- | :--- | | Crystal System | Orthorhombic | [\[12\]](#)[\[13\]](#) | | Coordination Geometry | The Cu(II) atom typically adopts a distorted octahedral geometry, coordinating with oxygen atoms from tartrate ions and water molecules.[\[14\]](#) | | FTIR Spectroscopy | Key vibrational bands observed include: O–H stretching ($\sim 3260\text{ cm}^{-1}$), C=O stretching ($\sim 1600\text{ cm}^{-1}$), C–O stretching ($\sim 1380\text{ cm}^{-1}$, $\sim 1236\text{ cm}^{-1}$), and C–H stretching ($\sim 1103\text{ cm}^{-1}$).[\[12\]](#) | | UV-Vis Spectroscopy | The material shows transparency in the UV-visible region. The optical band gap has been determined to be 5.24 eV.[\[13\]](#)[\[15\]](#) |

Thermal Analysis

Thermal analysis reveals the dehydration and decomposition processes of the hydrated compound.

Table 5: Thermal Decomposition Data | Analysis Type | Observation | Reference | | :--- | :--- | :--- | | Thermogravimetric Analysis (TGA) | Dehydration (loss of water molecules) begins around 90.1°C , with the compound being thermally stable up to 111°C .[\[12\]](#) A sharp decomposition occurs around 232°C , leading to the formation of CuO at 275°C .[\[12\]](#) | | Differential Scanning Calorimetry (DSC) | An endothermic peak at 96.7°C corresponds to dehydration.[\[15\]](#) An exothermic peak around 286.2°C is associated with the decomposition of the tartrate moiety.[\[15\]](#) The apparent melting point is assigned at 314.5°C .[\[15\]](#) |

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of **copper(II) tartrate hydrate**.

This method allows for the growth of high-quality single crystals by controlling the diffusion of reactants through a silica gel medium.

Protocol:

- **Gel Preparation:** A solution of sodium metasilicate (e.g., 1M) is prepared in deionized water. The pH of the solution is adjusted using tartaric acid to form a silica gel.[16]
- **Gel Setting:** The mixture is poured into test tubes and allowed to set for a specific aging period to establish a stable gel network.[16]
- **Reactant Diffusion:** An aqueous solution of a copper salt, such as copper(II) chloride (CuCl_2), is carefully layered on top of the set gel. This solution acts as the supernatant or outer reactant.[16]
- **Crystal Growth:** Over time, Cu^{2+} ions from the supernatant diffuse into the gel matrix.[12] They react with the tartrate ions ($\text{C}_4\text{H}_4\text{O}_6^{2-}$) already present in the gel, leading to the slow formation and growth of **copper(II) tartrate hydrate** crystals within the gel.[12][16]
- **Harvesting:** Once the crystals have grown to a desired size, they are carefully harvested from the gel, washed with deionized water, and dried.

The solubility product constant (K_{sp}) of copper(II) tartrate can be determined spectrophotometrically by measuring the concentration of the colored Cu^{2+} ion in a saturated solution.[17][18]

Protocol:

- **Preparation of Saturated Solution:** A saturated solution is prepared by mixing solutions of a soluble copper salt (e.g., 0.100 M CuSO_4) and a soluble tartrate salt (e.g., 0.100 M sodium tartrate).[17][19] The tartrate is kept in excess to ensure the precipitation of copper(II) tartrate.[17][19]
- **Equilibration and Separation:** The mixture is allowed to equilibrate (e.g., for 15 minutes) to form a precipitate.[19] The precipitate is then removed by centrifugation or filtration to obtain a clear, saturated supernatant.[17][19]
- **Preparation of Standard Solutions:** A series of standard copper solutions of known concentrations (e.g., 0.010 M to 0.020 M) are prepared.[17][19]
- **Spectrophotometric Measurement:** The spectrophotometer is set to the wavelength of maximum absorbance for the Cu^{2+} ion (e.g., 675 nm).[17][19] A blank solution (containing

sodium tartrate but no copper) is used to zero the instrument.[19]

- Data Analysis: The absorbances of the standard solutions are measured to create a calibration curve (Absorbance vs. $[\text{Cu}^{2+}]$). The absorbance of the saturated solution is then measured, and its $[\text{Cu}^{2+}]$ is determined from the curve. The K_{sp} is calculated using the expression: $K_{sp} = [\text{Cu}^{2+}][\text{C}_4\text{H}_4\text{O}_6^{2-}]$. [17]

The copper content, and thus the purity, of the compound can be determined by complexometric titration.

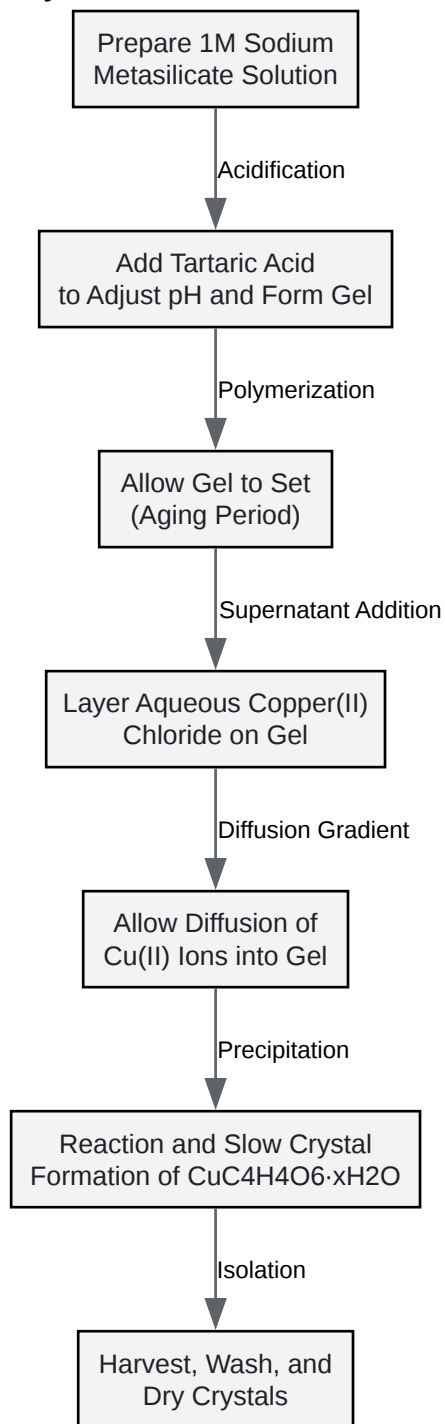
Protocol:

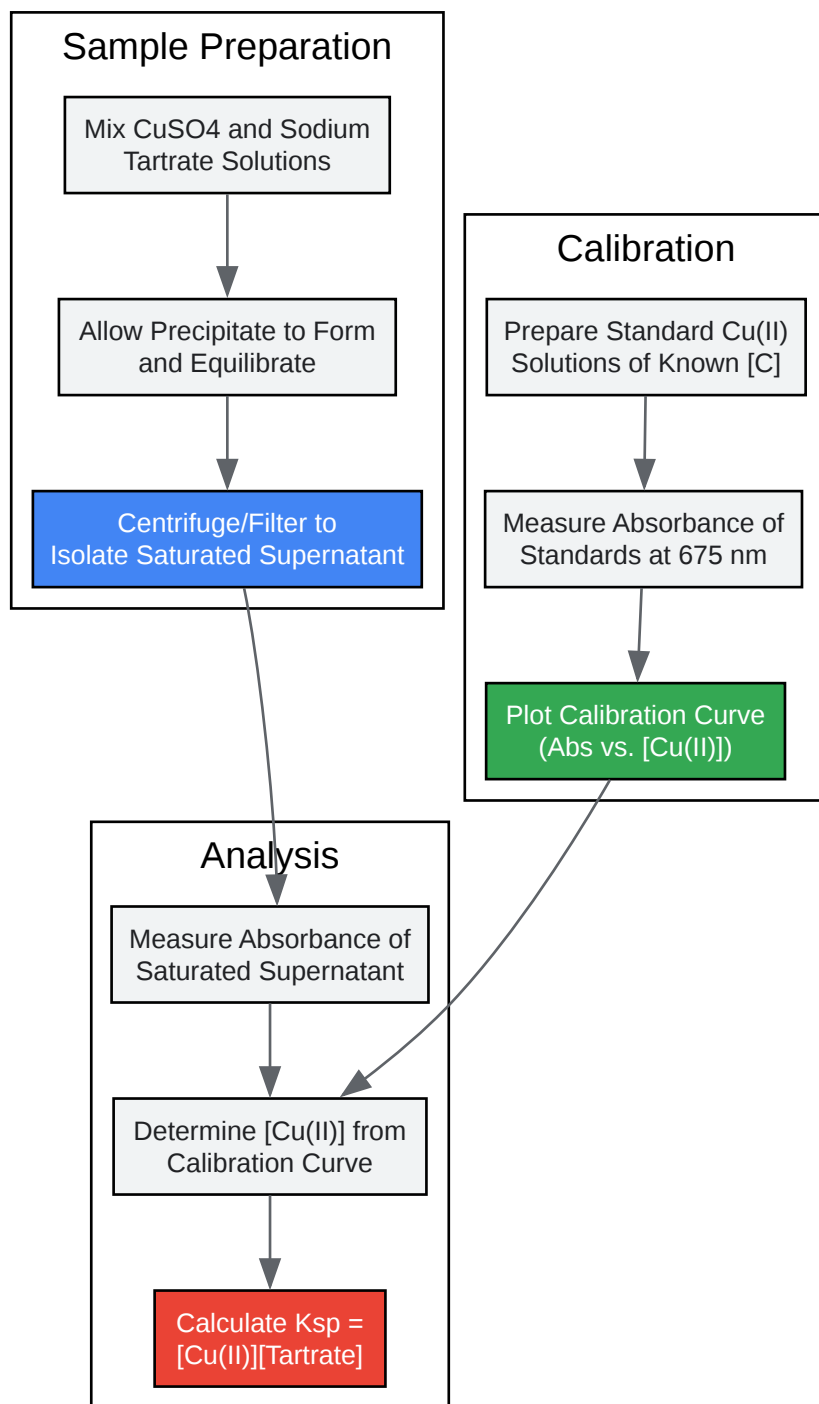
- Sample Preparation: A precisely weighed sample of **copper(II) tartrate hydrate** is dissolved in a suitable acidic solution to release the Cu^{2+} ions.
- Titration: The solution is titrated with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).
- Endpoint Detection: A metallochromic indicator that changes color at the endpoint of the reaction is used to determine when all Cu^{2+} ions have been complexed by the EDTA.
- Calculation: The percentage of copper in the sample is calculated based on the volume and concentration of the EDTA solution used and the initial mass of the sample.[2]

Visualizations of Workflows and Processes

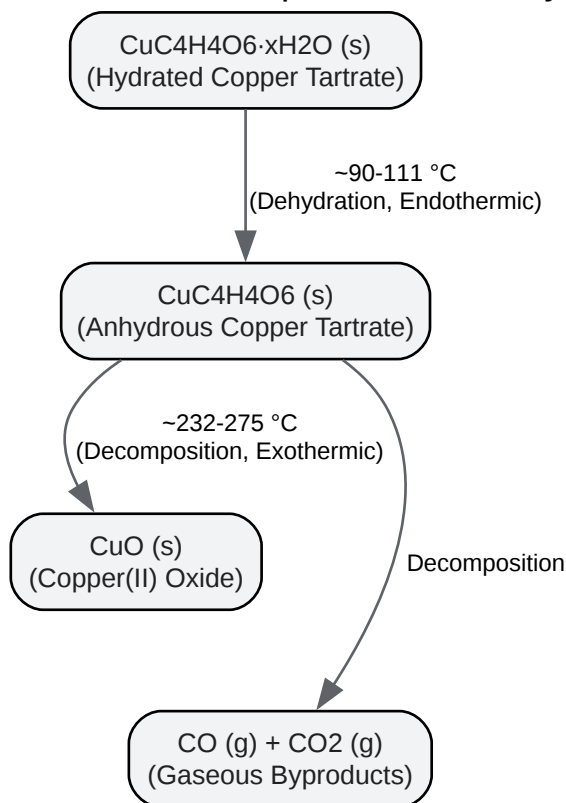
The following diagrams illustrate key experimental and logical workflows related to **copper(II) tartrate hydrate**.

Synthesis via Gel Growth



Spectrophotometric K_{sp} Determination

Thermal Decomposition Pathway



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